4,5-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE
Overview
Description
4,5-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a benzoxadiazole moiety, and an isoxazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxadiazole Moiety: This can be achieved by reacting an appropriate aromatic amine with nitrous acid to form a diazonium salt, followed by a reaction with a suitable nucleophile to form the benzoxadiazole ring.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperidine under basic conditions.
Construction of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reactions: The final step involves coupling the benzoxadiazole and isoxazole intermediates using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4,5-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidine-based drugs share structural similarities with the piperidine ring.
Benzoxadiazole Derivatives: Compounds containing the benzoxadiazole moiety, such as certain fluorescent dyes, have similar structural features.
Isoxazole Derivatives: Isoxazole-based compounds, used in various pharmaceuticals, share the isoxazole ring structure.
Uniqueness
4,5-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE is unique due to the combination of these three distinct moieties in a single molecule, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
4,5-dimethyl-N-(4-piperidin-1-yl-2,1,3-benzoxadiazol-7-yl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10-11(2)24-19-14(10)17(23)18-12-6-7-13(16-15(12)20-25-21-16)22-8-4-3-5-9-22/h6-7H,3-5,8-9H2,1-2H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZGKWMMQQQSLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C(=O)NC2=CC=C(C3=NON=C23)N4CCCCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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